molecular formula C7H12N2O B6361088 5-(Dimethylamino)-3-oxopentanenitrile CAS No. 1018896-19-9

5-(Dimethylamino)-3-oxopentanenitrile

Cat. No.: B6361088
CAS No.: 1018896-19-9
M. Wt: 140.18 g/mol
InChI Key: NBXUQOLTPXDHMO-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-3-oxopentanenitrile is an organic compound with a complex structure that includes a dimethylamino group, a ketone group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-3-oxopentanenitrile typically involves the reaction of dimethylamine with a suitable precursor, such as a nitrile or a ketone. One common method is the Michael addition of dimethylamine to an α,β-unsaturated nitrile, followed by cyclization and oxidation steps to form the desired product. The reaction conditions often include the use of a base catalyst and a solvent such as dimethyl sulfoxide or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-3-oxopentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

5-(Dimethylamino)-3-oxopentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-3-oxopentanenitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electrophile in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethylamino)-2-methyl-5-oxopentanoate: This compound has similar functional groups but differs in its overall structure and reactivity.

    3-Dimethylaminobenzoic acid: Another compound with a dimethylamino group, but with different chemical properties and applications.

Uniqueness

5-(Dimethylamino)-3-oxopentanenitrile is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

5-(dimethylamino)-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-9(2)6-4-7(10)3-5-8/h3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXUQOLTPXDHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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